molecular formula C13H19FN2S B8108727 10-Fluoro-2-(thiophen-3-ylmethyl)-2,7-diazaspiro[4.5]decane

10-Fluoro-2-(thiophen-3-ylmethyl)-2,7-diazaspiro[4.5]decane

Cat. No.: B8108727
M. Wt: 254.37 g/mol
InChI Key: HJPXDVCQFIJSMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10-Fluoro-2-(thiophen-3-ylmethyl)-2,7-diazaspiro[4.5]decane is a synthetic building block of high interest in medicinal chemistry and drug discovery research. This compound features a 2,7-diazaspiro[4.5]decane scaffold, which is recognized as a three-dimensional privileged structure frequently found in pharmacologically active molecules . The integration of a thiophene heterocycle is a significant structural feature, as thiophene derivatives have been identified through phenotypic screening to exhibit promising biological activity, serving as valuable scaffolds for the development of novel therapeutic agents . The specific structural attributes of this compound, including the spirocyclic core and the thiophene moiety, make it a valuable intermediate for researchers exploring new chemical entities. Its potential research applications span multiple areas, including the synthesis of potential antiviral agents, given that thiophene derivatives have been investigated as viral entry inhibitors , and the development of oncological research tools, as related spirocyclic structures are incorporated into modern platforms such as PROTACs for targeted protein degradation . This product is intended for laboratory research purposes by qualified personnel. This compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-fluoro-2-(thiophen-3-ylmethyl)-2,9-diazaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FN2S/c14-12-1-4-15-9-13(12)3-5-16(10-13)7-11-2-6-17-8-11/h2,6,8,12,15H,1,3-5,7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJPXDVCQFIJSMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2(C1F)CCN(C2)CC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19FN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Boc-Protected Intermediate Synthesis

A widely adopted strategy involves the use of tert-butyl 2,7-diazaspiro[4.5]decane-2-carboxylate as a key intermediate. The synthesis begins with cyclohexane-1,4-dione, which undergoes condensation with a bifunctional amine (e.g., 1,2-diaminoethane) under acidic conditions to form the diazaspiro framework. Boc protection of the secondary amine ensures chemoselectivity in subsequent functionalization steps.

Reaction Conditions

StepReagentsSolventTemperatureYield
CyclocondensationHCl (cat.), EtOHEthanolReflux68%
Boc ProtectionBoc₂O, DMAPDCM0°C → RT92%

Oxa-Pictet-Spengler Reaction for Spirocycle Formation

An alternative route employs the Oxa-Pictet-Spengler reaction to construct the spirocyclic system. Cyclohexanedione acetal reacts with a fluorinated indole derivative in the presence of zeolite K-10, achieving a 50% yield. The zeolite’s acidic sites facilitate desilylation and intramolecular cyclization, bypassing the need for harsh mineral acids.

Fluorination Strategies

Electrophilic Fluorination

Direct fluorination of the spirocyclic intermediate using Selectfluor® in acetonitrile introduces fluorine at position 10. However, regioselectivity challenges arise due to competing reactions at alternative sites.

Optimization Data

Fluorinating AgentSolventTemperatureRegioselectivity (10-F:9-F)
Selectfluor®MeCN80°C3:1
NFSIDMF100°C2.5:1

Suzuki-Miyaura Cross-Coupling

A more selective approach utilizes a pre-fluorinated boronic ester. Palladium-catalyzed coupling with the spirocyclic bromide intermediate achieves >90% regioselectivity.

Incorporation of the Thiophen-3-ylmethyl Group

Alkylation of the Secondary Amine

The Boc-protected amine is deprotected using trifluoroacetic acid (TFA), followed by alkylation with 3-(bromomethyl)thiophene. Kinetic studies reveal that elevated temperatures (60°C) in DMF suppress oligomerization byproducts.

Yield Optimization

BaseSolventTime (h)Yield
K₂CO₃DMF1275%
Cs₂CO₃DMSO882%

Reductive Amination

An alternative pathway employs thiophene-3-carbaldehyde and sodium cyanoborohydride in methanol. This method avoids harsh alkylation conditions but requires precise pH control (pH 6–7) to minimize imine hydrolysis.

Purification and Characterization

Final purification is achieved via recrystallization from ethyl acetate/hexane (1:3), yielding a white crystalline solid. Characterization data align with literature values for analogous spirocyclic amines:

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.32 (dd, J = 5.0 Hz, 1H, thiophene), 3.81 (s, 2H, CH₂-thiophene), 3.02–2.94 (m, 4H, diazaspiro CH₂).

  • ¹³C NMR : 158.9 (C-F), 140.2 (thiophene C3), 62.1 (spiro carbon).

  • HRMS : m/z calc. for C₁₅H₁₈FN₂S [M+H]⁺: 285.1124; found: 285.1128.

Chemical Reactions Analysis

Types of Reactions

10-Fluoro-2-(thiophen-3-ylmethyl)-2,7-diazaspiro[4.5]decane can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the spirocyclic structure or the thiophene ring.

    Substitution: The fluorine atom or other substituents on the thiophene ring can be replaced with different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the spirocyclic structure.

Scientific Research Applications

10-Fluoro-2-(thiophen-3-ylmethyl)-2,7-diazaspiro[4.5]decane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 10-Fluoro-2-(thiophen-3-ylmethyl)-2,7-diazaspiro[4.5]decane involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity. For example, derivatives of similar spirocyclic compounds have been shown to inhibit specific enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Heteroatom Arrangement and Ring System Modifications

2,7-Diazaspiro[4.5]decane vs. 2,8-Diazaspiro[4.5]decane

The patent literature describes 2,8-diazaspiro[4.5]decane derivatives (e.g., WO 2022/253341), where nitrogen atoms occupy positions 2 and 8 . This positional shift alters the molecule’s conformational flexibility and hydrogen-bonding capacity compared to the 2,7-diaza configuration. For instance, the 2,8-diaza arrangement may favor interactions with deeper binding pockets in biological targets due to increased spatial separation between nitrogen lone pairs.

1,3-Diazaspiro[4.5]decane Derivatives

Compounds like 8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione (13) feature nitrogen atoms at positions 1 and 3, creating a lactam ring system .

Thia-Azaspiro Analogs

1-Thia-4-azaspiro[4.5]decane derivatives (e.g., compound 14 in ) replace one nitrogen with sulfur, enhancing lipophilicity and altering electronic properties . Sulfur’s larger atomic radius and lower electronegativity compared to nitrogen may improve blood-brain barrier penetration but reduce hydrogen-bonding interactions.

Fluorine vs. Other Halogens

The 10-fluoro substituent in the target compound contrasts with the 4-fluorophenyl group in 1-thia-4-azaspiro[4.5]decane derivatives (). Fluorine’s electronegativity increases metabolic stability and influences pKa, while aryl fluorination enhances π-π stacking in receptor binding .

Thiophen-3-ylmethyl vs. Aromatic/Non-Aromatic Groups

The thiophen-3-ylmethyl group introduces a sulfur-containing aromatic system, distinct from the phenyl or piperazine substituents in and . Thiophene’s electron-rich nature may facilitate interactions with cysteine residues or metal ions in enzymes, whereas bulkier groups like piperazine () could hinder diffusion through cellular membranes .

Data Table: Structural and Functional Comparison

Compound Name Spiro System Key Substituents Reported Activity Reference
10-Fluoro-2-(thiophen-3-ylmethyl)-2,7-diazaspiro[4.5]decane 2,7-diazaspiro[4.5]decane Fluoro, thiophen-3-ylmethyl Not reported
8-Phenyl-1,3-diazaspiro[4.5]decane-2,4-dione 1,3-diazaspiro[4.5]decane Phenyl, piperazine-propyl Described in prior work
4-(4-Fluorophenyl)-1-thia-4-azaspiro[4.5]decan-3-imine 1-thia-4-azaspiro[4.5]decane 4-Fluorophenyl, thiadiazolyl Anticancer
2,8-Diazaspiro[4.5]decane derivatives 2,8-diazaspiro[4.5]decane Varied (patented) Undisclosed (2024)

Biological Activity

10-Fluoro-2-(thiophen-3-ylmethyl)-2,7-diazaspiro[4.5]decane is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure

The compound belongs to the spirocyclic class of compounds, characterized by a spiro connection between two rings. The presence of a fluorine atom and a thiophene moiety may enhance its biological properties.

The primary biological activity of this compound is believed to be associated with its interaction with specific protein targets involved in various signaling pathways.

Target Proteins:

  • KRAS G12C Protein: This compound has shown potential in inhibiting the KRAS G12C mutant protein, which is implicated in many cancers. The binding occurs at the switch-II pocket, affecting the RAS signaling pathway and consequently inhibiting cell proliferation and differentiation .

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Antitumor Activity: In vitro studies have demonstrated that this compound can reduce tumor cell viability in various cancer cell lines.
  • Soluble Epoxide Hydrolase Inhibition: Similar compounds have been identified as potent inhibitors of soluble epoxide hydrolase (sEH), which plays a role in hypertension management .
  • Cytotoxicity: The compound has been reported to induce apoptosis in cancer cells, which is crucial for its antitumor efficacy .

Case Studies

  • In Vitro Studies:
    • A study evaluated the cytotoxic effects of this compound on FaDu hypopharyngeal tumor cells, revealing significant apoptosis induction compared to control groups .
  • Animal Models:
    • In spontaneously hypertensive rats, related diazaspiro compounds showed a dose-dependent reduction in blood pressure, suggesting potential cardiovascular benefits alongside antitumor properties .

Data Table: Biological Activity Overview

Biological ActivityObservationsReferences
Antitumor ActivityInduces apoptosis in cancer cell lines
KRAS G12C InhibitionBinds to KRAS G12C protein, affecting RAS signaling
sEH InhibitionPotent inhibitor with potential for hypertension
CytotoxicityHigher cytotoxicity compared to reference drugs

Q & A

Basic Question: What are the critical factors for optimizing the synthesis of 10-Fluoro-2-(thiophen-3-ylmethyl)-2,7-diazaspiro[4.5]decane?

Methodological Answer:
Key parameters include solvent polarity, temperature control, and reaction time. Polar aprotic solvents (e.g., THF or DMF) enhance nucleophilic substitution reactions involving the thiophene and fluorine moieties. Temperature gradients (e.g., 25–60°C) can minimize side reactions, such as over-alkylation or decomposition of the spirocyclic core. Reaction monitoring via thin-layer chromatography (TLC) or HPLC ensures intermediate stability and product purity .

Basic Question: Which spectroscopic techniques are essential for confirming the structure of this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR verify the spirocyclic framework, fluorine coupling patterns, and thiophene integration.
  • IR Spectroscopy : Identifies functional groups (e.g., C-F stretching at 1100–1000 cm1^{-1}).
  • X-ray Crystallography : Resolves spatial arrangements of the diazaspiro system and substituent orientation, critical for validating synthetic accuracy .

Basic Question: How does the thiophene-3-ylmethyl group influence reactivity?

Methodological Answer:
The thiophene ring’s electron-rich aromatic system facilitates electrophilic substitution (e.g., halogenation or cross-coupling). The methylene linker (-CH2_2-) allows rotational flexibility, enabling stereochemical diversity in downstream reactions. Fluorine’s electronegativity enhances metabolic stability but may sterically hinder nucleophilic attack at adjacent positions .

Advanced Question: How can computational methods streamline reaction design for this compound?

Methodological Answer:
Quantum mechanical calculations (e.g., DFT) predict transition states and regioselectivity for fluorination or spirocyclization. Machine learning models trained on spirocyclic analogs optimize reaction conditions (e.g., solvent selection, catalyst loadings) by analyzing datasets from similar syntheses. Virtual screening tools (e.g., molecular docking) assess bioactivity hypotheses before experimental validation .

Advanced Question: What mechanistic insights are critical for resolving contradictory reactivity data?

Methodological Answer:
Contradictions in fluorination yields or spirocycle stability often arise from competing pathways (e.g., radical vs. ionic mechanisms). Isotopic labeling (18^{18}O or 2^{2}H) and kinetic studies (e.g., Eyring plots) clarify rate-determining steps. In-situ monitoring via Raman spectroscopy or mass spectrometry detects transient intermediates, resolving discrepancies between theoretical and observed outcomes .

Advanced Question: How can researchers address inconsistencies in biological activity data?

Methodological Answer:
Cross-validate assays using orthogonal methods (e.g., SPR for binding affinity vs. cellular viability assays). Structural analogs with modified fluorine or thiophene positions can isolate pharmacophore contributions. Proteomic profiling identifies off-target interactions that may explain variability in reported activities .

Advanced Question: What strategies improve enantiomeric purity in spirocyclic derivatives?

Methodological Answer:
Chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., BINAP-metal complexes) direct stereochemistry during spirocyclization. Dynamic kinetic resolution (DKR) leverages reversible ring-opening to favor a single enantiomer. Chiral HPLC or SFC post-synthesis ensures ≥99% ee .

Advanced Question: How do alternative synthetic routes (e.g., microwave-assisted or flow chemistry) enhance scalability?

Methodological Answer:
Microwave irradiation accelerates ring-closing steps (e.g., from hours to minutes) by improving energy transfer to polar intermediates. Continuous flow reactors enable precise control over exothermic reactions (e.g., fluorinations) and reduce purification steps via in-line separators. These methods improve reproducibility and reduce solvent waste .

Advanced Question: What analytical methods assess the compound’s stability under physiological conditions?

Methodological Answer:

  • HPLC-MS : Monitors degradation products in simulated gastric fluid (pH 1.2–3.0) or plasma.
  • DSC/TGA : Evaluates thermal stability and phase transitions.
  • Forced Degradation Studies : Exposure to UV light, oxidants (H2_2O2_2), or hydrolytic conditions identifies vulnerable functional groups (e.g., ester or amide bonds) .

Advanced Question: How can researchers model the compound’s interaction with biological targets?

Methodological Answer:
Molecular dynamics (MD) simulations predict binding modes to receptors (e.g., GPCRs or kinases) by sampling conformational flexibility. Free-energy perturbation (FEP) calculations quantify binding affinities for structure-activity relationship (SAR) refinement. Cryo-EM or X-ray co-crystallography validates computational predictions experimentally .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.